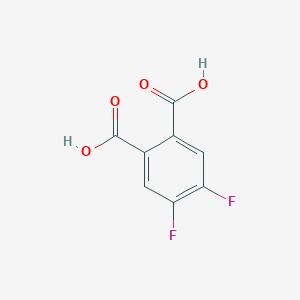

4,5-Difluorophthalic acid

Description

Properties

IUPAC Name |

4,5-difluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSBOABNRUJQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349161 | |

| Record name | 4,5-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-31-4 | |

| Record name | 4,5-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluorophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4,5-Difluorophthalic acid, offering specific insights into the fluorine, proton, and carbon environments within the molecule.

Fluorine-19 NMR is particularly powerful for verifying the presence and position of fluorine atoms on the aromatic ring due to its 100% natural abundance and high sensitivity. magritek.combiophysics.org

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus. biophysics.org For fluoroaromatic compounds, chemical shifts typically appear in a broad range. researchgate.net In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Their resonance is expected in the typical region for aryl fluorides. The precise chemical shift provides a clear indication of the fluorine atoms being attached to an aromatic system.

Table 1: Typical ¹⁹F NMR Chemical Shift Range

| Functional Group | Typical Chemical Shift Range (ppm) relative to CFCl₃ |

|---|---|

| Aryl Fluoride (B91410) (Ar-F) | +80 to +170 |

Note: Some literature may use a reversed sign convention. colorado.edu The range provided is based on modern conventions where negative shifts are upfield.

Proton NMR (¹H NMR) spectroscopy is used to identify the chemical environment of protons in a molecule. Protons attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. jove.comlibretexts.org

In this compound, the two protons on the aromatic ring (at positions 3 and 6) are in chemically equivalent environments. This symmetry results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum. google.com A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a singlet at approximately 8.1 ppm. google.com

Table 2: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. uoi.gr Aromatic carbons typically absorb between 120-150 ppm, while carbonyl carbons of carboxylic acids are found further downfield, usually in the 170-180 ppm range. libretexts.orgpdx.edu

Due to the symmetry of this compound, its proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals:

A signal for the two equivalent carboxylic acid carbons (-COOH).

A signal for the two equivalent carbons directly bonded to the fluorine atoms (C4 and C5). This signal will be split into a doublet due to one-bond ¹³C-¹⁹F coupling.

A signal for the two equivalent carbons to which the carboxylic acid groups are attached (C1 and C2).

A signal for the two equivalent carbons bearing protons (C3 and C6).

This technique is crucial for confirming the substitution pattern of the benzene (B151609) ring by counting the number of non-equivalent carbon signals. mnstate.eduresearchgate.net

Table 3: Expected ¹³C NMR Resonances for this compound

| Carbon Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in proton-decoupled spectrum) |

|---|---|---|

| Carboxylic Acid (-C OOH) | 170 - 180 | Singlet |

| Aromatic (C -F) | 140 - 165 (approx.) | Doublet (due to C-F coupling) |

| Aromatic (C -COOH) | 130 - 140 (approx.) | Singlet |

¹⁹F NMR Spectroscopy for Fluorine Substitution Patterns

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. researchgate.netnih.gov They are particularly useful for identifying characteristic functional groups.

A prominent feature in the FT-IR spectrum of a carboxylic acid is the stretching vibration of the hydroxyl (O-H) bond. In the solid state and in condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.orgresearchgate.net This intermolecular hydrogen bonding causes the O-H stretching band to be exceptionally broad and strong, appearing over a wide range from approximately 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.orgcrunchchemistry.co.uk This broad absorption often overlaps with the sharper C-H stretching vibrations. libretexts.org The presence of this distinctively broad band is a key indicator of the carboxylic acid functional group in this compound.

Table 4: Characteristic FT-IR Absorption for Carboxylic Acids

| Bond | Vibration | Characteristic Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretch (in H-bonded dimer) | 2500 - 3300 libretexts.orgcrunchchemistry.co.uk | Strong, very broad |

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov For this compound (C₈H₄F₂O₄), the predicted monoisotopic mass is 202.00777 Da. uni.lu HRMS can verify this mass with low ppm error.

The technique can also be used to analyze related compounds, such as high-molecular-weight phthalates, by utilizing soft ionization techniques like atmospheric pressure chemical ionization (APCI) to produce protonated molecules ([M+H]⁺) that reveal the molecular weight. chromatographyonline.com For this compound, various adducts can be observed in HRMS, and their predicted collision cross-section (CCS) values can be calculated to aid in structural identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts This table is interactive. Click on the headers to sort the data.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.01505 | 133.5 |

| [M+Na]⁺ | 224.99699 | 143.2 |

| [M-H]⁻ | 201.00049 | 132.8 |

| [M+NH₄]⁺ | 220.04159 | 151.4 |

| [M+K]⁺ | 240.97093 | 140.8 |

| [M+H-H₂O]⁺ | 185.00503 | 126.9 |

| [M+HCOO]⁻ | 247.00597 | 152.5 |

| [M+CH₃COO]⁻ | 261.02162 | 180.5 |

| [M+Na-2H]⁻ | 222.98244 | 135.6 |

| [M]⁺ | 202.00722 | 131.2 |

| [M]⁻ | 202.00832 | 131.2 |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at the atomic level. nih.govresearchgate.netresearchgate.netnih.govchromatographyonline.comisroset.org

A primary application of DFT is the optimization of the molecular geometry to find the most stable conformation. nih.govresearchgate.netresearchgate.netchromatographyonline.comscirp.org For molecules with rotatable bonds, such as the carboxylic acid groups in this compound, a conformational analysis is performed to identify the global minimum energy structure. scirp.org Different starting geometries are optimized, and their relative energies are compared to determine the most stable conformer. scirp.org The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data, if available, to validate the computational model. researchgate.net For similar molecules like 2-aminoterephthalic acid, different conformers have been identified with varying relative energies. scirp.org Such studies are crucial for understanding the preferred three-dimensional structure of this compound.

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. dergipark.org.trmdpi.com These predictions are instrumental in interpreting experimental spectra and understanding the vibrational modes of the molecule. mdpi.com

The Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of solid 2-amino-4,5-difluorobenzoic acid have been recorded and analyzed. nih.gov Theoretical calculations using the HF and DFT (B3LYP) methods with 6-31+G(d,p) and 6-311+G(d,p) basis sets have shown excellent agreement with experimental values after scaling. nih.gov This allows for detailed assignments of the vibrational modes. nih.gov For related difluorobenzoic acid compounds, characteristic C-F stretching vibrations have been assigned in both IR and Raman spectra. researchgate.net

Nuclear magnetic resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the gauge-invariant atomic orbital (GIAO) method. researchgate.netresearchgate.net These theoretical predictions aid in the assignment of experimental ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net

Below is a table summarizing the predicted spectroscopic data for this compound and related compounds based on computational studies.

| Spectroscopic Technique | Predicted Parameter | Value Range | Reference Compound(s) |

| FT-IR | C-F Stretching | 1222-1331 cm⁻¹ | 2,3-difluorophenol, 5-fluoro salicylic (B10762653) acid researchgate.net |

| FT-Raman | C-F Stretching | 1245-1332 cm⁻¹ | 2,3-difluorophenol, 5-fluoro salicylic acid researchgate.net |

| FT-IR | C-F In-plane Bending | 759 cm⁻¹ | 2-amino-4,5-difluorobenzoic acid researchgate.net |

| FT-Raman | C-F In-plane Bending | 750 cm⁻¹ | 2-amino-4,5-difluorobenzoic acid researchgate.net |

| ¹H NMR | Chemical Shift (δ) | Varies | General prediction via GIAO method researchgate.netresearchgate.net |

| ¹³C NMR | Chemical Shift (δ) | Varies | General prediction via GIAO method researchgate.netresearchgate.net |

This table is generated based on data from computational studies on similar fluorinated benzoic acid derivatives and general methodologies for spectroscopic prediction.

Acidity Constant (pKa) Predictions and Fluorine's Electronic Effects

The acidity of this compound is significantly influenced by the strong electron-withdrawing inductive effect of the two fluorine atoms. libretexts.org This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid groups compared to the parent phthalic acid. libretexts.org

Computational methods are increasingly used to predict the acid dissociation constant (pKa) of molecules. mrupp.infokyushu-u.ac.jpmdpi.com These methods often employ thermodynamic cycles and calculate the Gibbs free energy change of the deprotonation reaction in solution. kyushu-u.ac.jpmdpi.com The accuracy of these predictions is highly dependent on the chosen computational model and solvation method. mdpi.com

The electronic effects of substituents on benzoic acids are well-documented. libretexts.org Electron-withdrawing groups, like fluorine, generally increase acidity by stabilizing the conjugate base. libretexts.org However, halogens also exhibit a +M (mesomeric) effect, which is electron-donating and can counteract the inductive effect to some extent. quora.com In the case of fluorine, the inductive effect typically dominates, leading to increased acidity. libretexts.org For dicarboxylic acids like this compound, the proximity of the two carboxylic acid groups and their ionization states also influence each other. mrupp.info

HOMO-LUMO Analysis and Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental concepts in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, computational studies, often employing DFT methods like B3LYP, can be used to calculate the energies of the HOMO and LUMO. dergipark.org.tr These calculations reveal that the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found in the electron-deficient areas. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its ability to participate in charge transfer interactions. dergipark.org.tr Recent DFT studies on this compound using the B3LYP/6-311++G** level of theory show a HOMO-LUMO gap in the range of 4.5–5.2 eV.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net A larger gap suggests higher stability. Reported values for this compound are between 4.5-5.2 eV. |

Molecular Dynamics (MD) Simulations in Binding Mode Investigations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins. mdpi.comdovepress.com These simulations can provide detailed insights into the binding modes of ligands, like derivatives of this compound, within the active site of a receptor. researchgate.netnih.gov

MD simulations track the movement of atoms over time, allowing for the evaluation of the stability of ligand-protein complexes. mdpi.com Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of the protein residues. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation. nih.gov For example, 100-ns MD simulations have been used to confirm the stability of docked complexes and analyze their binding free energies. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. nih.govresearchgate.net

Protodemetalation is a fundamental reaction step in many metal-catalyzed processes and is the microscopic reverse of C-H activation. chemrxiv.orgnih.gov Computational studies, often using DFT, have been employed to investigate the mechanisms of protodemetalation reactions involving arylnickel(II) complexes. nih.govresearchgate.net

These studies have shown that the reaction can proceed through concerted, cyclic transition states. researchgate.netchemrxiv.org The rate of protodemetalation generally correlates with the pKa of the acidic proton source. nih.gov However, acids that can form favorable 5-, 6-, or 7-membered transition states can exhibit significantly faster reaction rates than predicted by their acidity alone. nih.govresearchgate.net For instance, acetic acid can participate in a favorable six-membered transition state. nih.gov While specific computational studies on the protodemetalation of a metal-complexed this compound were not found, the principles derived from studies on similar aromatic systems would be applicable. The dicarboxylic acid functionality of this compound could potentially lead to complex reaction pathways involving intramolecular proton transfer and participation of the second carboxylic acid group in the transition state.

Applications in Advanced Materials and Chemical Biology Research

Metal Complex Formation and Electronic Properties

In the realm of materials science, 4,5-Difluorophthalic acid is recognized for its role in forming metal complexes with enhanced electronic properties. The fluorine atoms, being highly electronegative, have an electron-withdrawing effect that influences the electronic distribution within the molecule and its coordination complexes. This property is particularly valuable in the development of organic photovoltaics (OPVs), where the compound contributes to improved charge transport and stability, thereby increasing the efficiency of solar cells.

Research has shown that metal complexes involving this compound can exhibit superior performance compared to their non-fluorinated or differently halogenated analogs. For instance, a complex formed with Zinc (Zn²⁺) demonstrates a fluorescence quantum yield of 0.42, which is significantly higher than the 0.28 yield of the corresponding dichloro-substituted complex. This enhancement is attributed to the electron-withdrawing nature of fluorine, which improves the ligand-to-metal charge transfer characteristics.

Intermediate in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules and drugs. The inclusion of fluorine atoms in pharmaceutical compounds is a common strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. ontosight.aismolecule.com This makes this compound a valuable precursor in medicinal chemistry for creating more effective and selective therapeutic agents. nih.gov

A notable application of this compound is as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic molecules designed to target specific proteins for degradation by the cell's own machinery. mdpi.comsygnaturediscovery.com These hetero-bifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. mdpi.com this compound serves as a building block in the construction of these complex structures, highlighting its importance in the development of this cutting-edge therapeutic modality.

The compound serves as a precursor in the synthesis of potential anticancer agents. ontosight.ai Derivatives of this compound are being investigated for their ability to inhibit the growth of cancer cells. smolecule.comgoogle.com

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxic effects on several human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. In one study, exposure to the compound at concentrations ranging from 10 µM to 100 µM for 24 hours led to a significant decrease in cell viability. Further analysis using flow cytometry indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death and could be a lead structure for developing new anticancer drugs.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Exposure Time (hours) | Observed Effect |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 100 | 24 | Significant reduction in cell viability; Increase in apoptotic cells. |

Derivatives of phthalic acid, including this compound, have shown considerable antimicrobial activity. Research into halogenated benzoic acids and their derivatives indicates their potential as candidates for developing new antimicrobial drugs to combat various pathogens. smolecule.comresearchgate.netnih.gov The synthesis of various phthalic acid derivatives has demonstrated effectiveness against a range of bacterial strains.

The presence of fluorine substituents is a key factor in the antimicrobial potential of this compound derivatives. Fluorine atoms are known to increase the lipophilicity of organic molecules. ontosight.ainih.gov This enhanced lipophilicity is believed to facilitate better penetration of the microbial cell membrane, leading to increased antimicrobial efficacy.

Antimicrobial Agents

Effectiveness Against Bacterial Strains

Derivatives of phthalic acid, including this compound, have demonstrated notable antimicrobial activity. The incorporation of fluorine atoms into the phthalic acid structure is thought to improve lipophilicity, which may facilitate better penetration of bacterial cell membranes and lead to enhanced antimicrobial efficacy. Studies on various phthalic acid derivatives have shown effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. The potential of these compounds as alternative antimicrobial agents is highlighted by Minimum Inhibitory Concentration (MIC) values that have been recorded at concentrations lower than some conventional antibiotics.

Intermediates for Quinolone Antibacterials

This compound is a significant intermediate in the synthesis of quinolone antibacterials. google.com Quinolones are a class of synthetic broad-spectrum antibiotics. nih.gov The process often involves converting this compound into its anhydride (B1165640), which then undergoes a series of reactions to form 4,5-difluoroanthranilic acid. google.com This anthranilic acid derivative is a key starting material for producing 2-chloro-4,5-difluorobenzoic acid, which is subsequently used in the synthesis of potent quinolone antibacterial agents. google.com These resulting quinolones have shown utility in treating a broad spectrum of bacterial infections, particularly those caused by gram-positive bacterial strains. google.com The specific positioning of the fluorine atoms originating from the difluorophthalic acid is crucial for the biological activity of the final antibacterial compounds.

Application in Agrochemical Development

This compound serves as a valuable building block in the development of modern agrochemicals. The inclusion of fluorine atoms in the molecular structure of active ingredients can enhance their efficacy and selectivity, allowing for lower application rates and improved crop protection. Organofluorine compounds have become increasingly significant in the agrochemical industry, contributing to the continuous need for novel and effective solutions to combat pests and diseases while addressing environmental and health standards. nih.gov

Pesticides, Herbicides, and Fungicides

The chemical structure of this compound makes it a useful intermediate in the formulation of a range of agrochemicals, including pesticides, herbicides, and fungicides. nbinno.com Pesticides are essential for controlling pests and have historically led to significant increases in agricultural yields. mdpi.com Herbicides are used to control weeds, fungicides to kill fungi, and insecticides to target insect pests. mdpi.com Research in agrochemical development has utilized this compound to create new herbicides that demonstrate high selectivity for target weeds while minimizing damage to crops. The fluorinated nature of these derivatives contributes to their enhanced effectiveness.

Novel Derivatizations and Functional Materials

Preparation of Polyguanidine Bactericidal Compounds

This compound can be utilized in the preparation of specialized polyguanidine bactericidal compounds. chemicalbook.com This application allows for the creation of materials that are miscible with anionic surfactants, expanding their utility in various formulations.

Modification of PHMB Molecules for Amphoteric Surfactant Properties

The modification of poly(hexamethylene biguanide) (PHMB) molecules represents another novel application for this compound. PHMB is a well-known antiseptic and disinfectant. researchgate.net By reacting this compound with PHMB, it is possible to introduce acidic functional groups into the polymer structure. This modification can impart amphoteric properties to the PHMB molecule, creating a surfactant that possesses both cationic (from the biguanide (B1667054) groups) and anionic (from the carboxylic acid groups) characteristics. This dual nature can enhance its performance and applicability in complex formulations where interactions with other charged molecules are a factor.

Environmental and Safety Considerations in Research Settings

Environmental Fate and Mobility

The environmental fate and mobility of a chemical describe its transport and transformation in the air, water, and soil. These processes are governed by the compound's physical-chemical properties and its interaction with environmental factors. itrcweb.org

Persistence and Degradation: The strong carbon-fluorine bond generally imparts high thermal and chemical stability to organofluorine compounds, often making them persistent in the environment. numberanalytics.comnumberanalytics.com However, the degree of fluorination plays a crucial role; lightly fluorinated molecules, such as 4,5-Difluorophthalic acid, are expected to be more susceptible to degradation than their perfluorinated counterparts. societechimiquedefrance.fr This degradation can release fluoride (B91410) ions and less active organic compounds into the environment. societechimiquedefrance.fr

Potential degradation pathways for this compound include:

Microbial Degradation: While studies on fluorinated phthalic acids are limited, research on the non-fluorinated parent compound, terephthalic acid, shows it is biodegradable by various bacteria like Pseudomonas, Burkholderia, and Arthrobacter species. scielo.br The typical bacterial degradation pathway for phthalates involves hydrolysis and initial enzymatic attacks that lead to the formation of intermediates like protocatechuate, followed by ring cleavage and eventual mineralization to carbon dioxide and water. oup.comredalyc.org It is plausible that similar pathways could exist for this compound, although the fluorine atoms may slow or inhibit this process. Studies on other fluorinated compounds have shown that biodegradability is highly variable; some anionic fluorinated surfactants have proven resistant to both aerobic and anaerobic degradation. nih.gov

Photolysis: Degradation by light can lead to the formation of reactive radicals and other transformation products. numberanalytics.com

Hydrolysis: The reaction with water can also contribute to the breakdown of the compound over time. numberanalytics.com

Mobility: The movement of this compound in the environment is influenced by its solubility and its tendency to adsorb to soil and sediment particles. Safety data for similar compounds, such as 3,5-Difluorobenzoic acid, suggest low water solubility, which would indicate that it is not likely to be mobile in the environment and that spillage is unlikely to penetrate the soil. fishersci.comthermofisher.com

Key factors influencing the mobility of fluorinated compounds in soil include:

Soil Composition: The presence of clay minerals and organic matter significantly affects mobility. Clay minerals can strongly adsorb fluoride, particularly in slightly acidic soils, which would reduce its movement. aber.ac.ukmdpi.com

pH: Soil and water pH can alter the surface charge of both the chemical and the soil particles, influencing adsorption. Acidic conditions tend to favor fluorine adsorption, while alkaline environments can promote desorption. mdpi.com

Water Solubility: The portion of the compound that is water-soluble is considered the most mobile and bioavailable, posing the greatest risk for groundwater contamination. arabjchem.org

Table 1: Factors Influencing Environmental Fate and Mobility of this compound

| Factor | Influence on this compound | Supporting Evidence |

|---|---|---|

| Degree of Fluorination | As a "lightly" fluorinated compound, it is potentially more susceptible to degradation than perfluorinated chemicals. | Lightly fluorinated molecules are expected to break down, releasing fluoride and less active organic compounds. societechimiquedefrance.fr |

| Biodegradation | The phthalate (B1215562) structure is biodegradable, but fluorine atoms may inhibit microbial action. | Non-fluorinated phthalates are degraded by bacteria scielo.brredalyc.org, but some anionic fluorinated compounds are recalcitrant. nih.gov |

| Soil Adsorption | Likely to adsorb to clay and organic matter, reducing mobility. | Clay minerals strongly adsorb fluoride, especially in acidic soils. aber.ac.ukmdpi.com |

| Water Solubility | Low water solubility suggests limited mobility in soil. | Similar compounds are not likely mobile in the environment due to low water solubility. fishersci.comthermofisher.com |

| Soil pH | Mobility is pH-dependent; acidic conditions may decrease mobility due to enhanced adsorption. | Acidic environments favor fluorine adsorption to clay, while alkaline ones promote desorption. mdpi.com |

Waste Management and Disposal Protocols in Research

Proper management of chemical waste in a research setting is a critical component of laboratory safety and environmental protection. northwestern.edu For this compound, which is classified as a hazardous chemical, specific protocols must be followed. fishersci.comfishersci.com

Waste Segregation and Collection:

Separate Collection: Waste containing this compound must be collected separately from other waste streams. iisc.ac.in It is crucial to segregate acidic waste, particularly that containing fluoride, into dedicated containers. iisc.ac.in

Container Type: Use sturdy, leak-proof, and chemically compatible containers, preferably plastic, to prevent breakage and reaction. northwestern.eduiisc.ac.in Glass bottles are often not accepted for disposal due to the risk of breakage. iisc.ac.in

Labeling: All waste containers must be clearly and accurately labeled with the chemical name and a "hazardous waste" designation. The date when waste accumulation began should also be indicated. northwestern.edu

Compatibility: Never mix this compound waste with incompatible materials such as strong oxidizing agents, bases, or solvents, as this could lead to dangerous reactions. fishersci.comiisc.ac.in

In-Lab Handling and Storage:

Storage Location: Store waste containers in a designated, well-ventilated area, away from sinks and drains to prevent accidental release into the sanitary sewer. northwestern.eduunc.edu

Container Management: Keep waste containers tightly sealed when not in use. northwestern.edu Do not allow waste to accumulate beyond established limits (e.g., containers should be requested for pickup when they are ¾ full). northwestern.edu

Disposal Methods: Disposal of this compound waste must be handled by a licensed hazardous waste management service. Direct disposal into drains or regular trash is strictly prohibited. unc.eduiu.edu

Neutralization: While simple acid-base neutralization can be a disposal method for some chemicals, it is often not permitted for compounds like this compound due to its additional hazards. Institutional policies may prohibit the in-lab neutralization of such wastes. iisc.ac.iniu.edu

Incineration: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is a common and effective disposal method for fluorinated organic compounds. numberanalytics.comsynquestlabs.com

Landfilling: Disposal in a designated hazardous waste landfill is another option, particularly for solid waste. numberanalytics.com

Table 2: Research Laboratory Waste Disposal Protocols for this compound

| Protocol Step | Action Required | Rationale |

|---|---|---|

| 1. Segregation | Collect waste in a dedicated, compatible plastic container. iisc.ac.in Keep separate from other chemical waste, especially bases and oxidizers. unc.edu | Prevents hazardous reactions and ensures proper final treatment. Fluoride-containing acid waste requires specific handling. iisc.ac.in |

| 2. Labeling | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. northwestern.edu | Ensures proper identification for handling, storage, and disposal by waste management personnel. |

| 3. Storage | Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste. fishersci.com | Minimizes risk of spills, leaks, and exposure to personnel. |

| 4. Disposal Request | Arrange for pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor. unc.edu | Ensures compliance with local, state, and federal regulations for hazardous waste disposal. numberanalytics.com |

| 5. Final Disposal | The waste will likely be destroyed via high-temperature incineration or sent to a secure chemical landfill. numberanalytics.comsynquestlabs.com | These methods are designed to safely manage and destroy persistent or hazardous organic chemicals. |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4,5-difluorophthalic acid often involves the hydrolysis of its corresponding anhydride (B1165640), which is typically prepared through a high-pressure nucleophilic aromatic substitution (SNAr) reaction, replacing chlorine atoms with fluorine. This traditional method, however, can be limited by low yields (40-60%) and the need for harsh reaction conditions. Research is actively pursuing more efficient, safer, and environmentally benign synthetic routes.

Modern approaches have focused on palladium-catalyzed cyanation of 4,5-difluoro-1,2-dihalobenzenes followed by hydrolysis, which can achieve high purity and quantitative conversion in the final step. Another alternative pathway proceeds through a multi-step synthesis involving N-phenyl-4,5-dichlorophthalimide as an intermediate, which avoids high-pressure conditions but can be less efficient due to multiple purification steps.

Future research is geared towards the development of greener synthetic methodologies. This includes the exploration of:

Microwave-Assisted Halogen Exchange (HALEX): The use of microwave irradiation can accelerate reaction times and improve energy efficiency in fluorination processes compared to conventional heating. google.com

Mechanochemistry: Solid-state synthesis, such as ball-milling for SNAr fluorinations, can significantly reduce or eliminate the need for hazardous, high-boiling point solvents, thereby lowering the environmental factor (E-factor) of the process. rsc.org

Continuous Flow Processes: Transferring fluorination reactions to continuous flow systems can offer better control over reaction parameters, improve safety, and enhance selectivity and yields, as demonstrated in the synthesis of other fluorinated life-science building blocks. dur.ac.uk

These novel pathways aim to make the production of this compound more cost-effective, scalable, and sustainable.

Table 1: Comparison of Synthetic Pathways for this compound

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| High-Pressure Halogen Exchange | 4,5-Dichlorophthalic anhydride | Potassium fluoride (B91410) (KF), Sulfolane (B150427), 180°C, High pressure | Direct conversion | Low yields (40-60%), Harsh conditions, Safety concerns |

| Palladium-Catalyzed Cyanation/Hydrolysis | 4,5-Difluoro-1,2-dihalobenzene | Pd2(dba)3/dppf, Zn(CN)2; then NaOH/H2O2 | High purity (>99%), High yield in hydrolysis step | Use of palladium catalyst, Multi-step process |

| Multi-Step via Phthalimide Intermediate | 4,5-Dichlorophthalic acid | Aniline, NaF/DMF, H2SO4 | Avoids high pressure | Multiple steps, Reduced overall efficiency |

| Microwave-Assisted Synthesis | Chloroaromatics | Fluorinating agents, Microwave irradiation | Energy efficient, Faster reaction rates google.com | Requires specialized equipment, Careful vessel design needed google.com |

| Mechanochemical (Solid-State) Synthesis | N-heteroaryl halides (by analogy) | KF, Et4NCl, Ball-milling | Solvent-free, Lower E-factor, Fast rsc.org | May require elevated temperatures, Optimization for specific substrate needed rsc.org |

Advanced Applications in Targeted Drug Delivery Systems

The incorporation of fluorine atoms can significantly enhance the pharmacological properties of molecules, making this compound an attractive component in drug design. It is a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other anticancer agents. Emerging research is focused on leveraging its unique structure for advanced drug delivery systems.

One promising area is the development of linkers for antibody-drug conjugates (ADCs). While many ADCs rely on internalization into cancer cells, research shows that conjugates with non-internalizing antibodies can also be highly effective, provided the linker connecting the antibody to the cytotoxic drug is cleavable in the tumor microenvironment. nih.gov The dicarboxylic acid functionality of this compound offers a scaffold for creating such cleavable linkers, potentially enabling the targeted release of potent drugs like monomethyl auristatin E (MMAE) in the vicinity of cancer cells. nih.gov

Furthermore, this compound and its derivatives are being explored in the construction of nano-drug delivery systems. These systems aim to improve drug solubility, prolong circulation time, and enhance accumulation at tumor sites. mdpi.commdpi.com For instance, related difluorinated dicarboxylic acids have been used as linkers in multivariate metal-organic frameworks (MTV-MOFs) designed for light-activated, on-demand drug release. nih.gov The electronic properties imparted by the fluorine atoms can be used to tune host-guest interactions and modulate the rate of drug release from the nanocarrier. nih.gov

Development of New Material Science Applications

In material science, this compound serves as a versatile organic building block, or "linker," for creating functional materials with tailored properties. patsnap.comtcichemicals.com Its rigid structure and the presence of electronegative fluorine atoms make it particularly suitable for the synthesis of Metal-Organic Frameworks (MOFs) and advanced polymers. tcichemicals.commoldb.comcymitquimica.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with ultra-high porosity, constructed from metal ions or clusters linked by organic molecules. Fluorinated linkers like this compound are of great interest because the fluorine atoms can modify the pore environment, influencing the framework's affinity for specific gases. rsc.org Research into F-MOFs has shown their potential for:

Gas Separation and Storage: The strong interactions between the fluorine atoms and molecules like CO2 can lead to high selectivity and uptake capacity, making these materials promising for carbon capture applications. rsc.org

Catalysis and Sensing: The unique electronic environment within the pores can be harnessed for catalytic reactions or for the development of chemical sensors. nanochemazone.com

Advanced Polymers: this compound and its anhydride are used as monomers in the synthesis of high-performance polymers. patsnap.com For example, it is a component in the creation of conjugated polymers with specific electron-withdrawing units. These materials are being investigated for optoelectronic applications, such as in organic solar cells and transistors, where the fluorine substitution helps to tune the electronic energy levels and enhance charge carrier transport. patsnap.com Related fluorinated anhydrides are also used to synthesize polyimides with high thermal stability and specific optical properties. sigmaaldrich.com

In-depth Mechanistic Studies of Biological Activities

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Understanding the precise molecular mechanisms behind these activities is a key area of future research.

A notable example is the activity of monoester derivatives of pentacyclic triterpenes, such as betulinic acid, with this compound. Studies have shown that these derivatives can inhibit the GDP/GTP exchange in oncogenic K-RAS4B proteins. nih.govchemrxiv.org The this compound monoester of betulinic acid showed improved inhibition of this exchange compared to analogues without the fluorine atoms. nih.gov It is proposed that these derivatives act as a "molecular glue," stabilizing an unproductive complex between the K-RAS protein and its activating partner SOS, thereby blocking downstream signaling pathways like PI3K/AKT that are crucial for tumor progression. chemrxiv.org Further structural and biochemical studies are needed to fully elucidate the binding mode and the specific role of the difluorophthalate moiety in this inhibition.

Another investigated mechanism involves chemiluminescence. This compound can react with α-keto acids to form derivatives that produce light when reacting with hydrogen peroxide. This property is being explored for its potential in developing sensitive diagnostic tools and bioassays. In-depth studies will focus on optimizing these reactions and understanding the structural requirements for efficient light emission to expand their analytical applications.

Sustainability Aspects in Production and Utilization

The increasing focus on green chemistry is driving efforts to improve the sustainability of producing and using fluorinated compounds. rsc.org For this compound, this involves a holistic approach considering the entire product life cycle.

Sustainable Production: Research into greener synthetic pathways, as detailed in section 6.1, is paramount. The goals are to reduce energy consumption (e.g., via microwave-assisted synthesis), minimize the use of hazardous solvents (e.g., via mechanochemistry), and improve atom economy. google.comrsc.org Adopting principles of reduce, recycle, and reuse in manufacturing processes can contribute to a circular economy for fluorochemicals. gfl.co.in

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Difluorophthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of phthalic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from fluorinated byproducts .

- Data Insight : Yield optimization studies show that excess fluorinating agents (>1.5 eq) can lead to over-fluorination, reducing purity by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substitution patterns and aromatic proton environments. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies anhydride carbonyl stretching (1770–1820 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected m/z: 202.01 for C₈H₄F₂O₄) .

- Data Insight : ¹⁹F NMR chemical shifts for this compound typically appear at δ -110 to -115 ppm, distinct from mono-fluorinated analogs .

Q. How does fluorine substitution at the 4,5-positions alter the acidity of phthalic acid derivatives?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity. Titration experiments (pH vs. equivalents of NaOH) reveal pKa values for this compound’s carboxylic groups are ~1.5–2.0 units lower than non-fluorinated phthalic acid. Computational models (DFT) corroborate this by calculating partial charges on carboxylate oxygens .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be addressed?

- Methodological Answer : Fluorine’s electronegativity and lone pairs complicate density functional theory (DFT) calculations. Basis sets with polarization functions (e.g., 6-311++G**) and solvent models (PCM for aqueous environments) improve accuracy. Discrepancies in HOMO-LUMO gaps (reported 4.5–5.2 eV) may stem from neglect of dispersion forces in older studies .

- Data Insight : Recent DFT studies using B3LYP/6-311++G** show strong agreement with experimental UV-Vis spectra (λmax ≈ 270 nm) .

Q. How does the fluorination pattern influence the reactivity of this compound in anhydride formation?

- Methodological Answer : Fluorine’s steric and electronic effects reduce nucleophilic attack at the carbonyl carbon. Kinetic studies under anhydrous conditions (e.g., acetic anhydride reflux) show slower anhydride formation (t₁/₂ ≈ 45 min) compared to non-fluorinated analogs (t₁/₂ ≈ 20 min). X-ray crystallography confirms distorted planar geometry in the anhydride form due to fluorine repulsion .

Q. What contradictions exist in reported thermodynamic properties (e.g., melting point, solubility), and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in melting points (184–190°C) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) under inert gas (N₂) and controlled heating rates (5°C/min) can identify polymorph transitions. Solubility variations in polar solvents (e.g., DMSO vs. water) require standardized shake-flask methods at 25°C .

- Data Insight : Solubility in water is <0.1 mg/mL, but increases to 12 mg/mL in DMSO due to hydrogen-bonding interactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.